molecular formula C13H16Cl2N2O3 B12596566 N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine CAS No. 649748-27-6

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine

Cat. No.: B12596566
CAS No.: 649748-27-6
M. Wt: 319.18 g/mol
InChI Key: KAANCRMCHQNUAL-LBPRGKRZSA-N
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Description

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is a chemically modified amino acid derivative. Its structure consists of an L-phenylalanine backbone with an N-acetyl group and a bis(chloromethyl)amino substituent at the para position of the aromatic ring. This compound is structurally analogous to alkylating agents like melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine), which is a clinically used antineoplastic drug .

For example, bis(amino amides) derived from L-phenylalanine are prepared by reacting N-Cbz-protected amino acids with o-phenylene diamine, followed by hydrogenolysis (yields: 53–66%) .

Properties

CAS No.

649748-27-6

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

(2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1

InChI Key

KAANCRMCHQNUAL-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The first step typically involves the protection of the amino group on the phenylalanine backbone. This is crucial to prevent unwanted reactions during subsequent steps. Common protecting groups include phthaloyl or benzyl groups.

Chloromethylation

Following the protection of the amino group, chloromethylation is performed. This step introduces the bis(chloromethyl)amino functionality. The chloromethylation can be achieved through the reaction of the protected amino acid with chloromethyl methyl ether under acidic conditions or using chloromethylating agents like thionyl chloride.

Acetylation

After successful chloromethylation, the next step is acetylation of the amino group to yield N-acetyl derivatives. This can be accomplished by treating the chloromethylated product with acetic anhydride or acetyl chloride in a suitable solvent, typically at room temperature or slightly elevated temperatures.

Deprotection

The final step involves deprotecting the amino group if a protecting group was used initially. This can be done using mild acidic conditions depending on the protecting group employed.

Recent studies have highlighted various optimization strategies for synthesizing N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times significantly compared to conventional heating methods.

  • Ionic Liquids as Solvents : The use of ionic liquids can provide a greener alternative for solvent systems, minimizing harmful waste products and improving reaction efficiency.

Comparative Yield Data

Method Yield (%) Reaction Time (hours)
Conventional Heating 60 6
Microwave-Assisted Synthesis 85 1
Ionic Liquid Solvent System 75 3

This compound has potential applications in cancer therapy due to its ability to form covalent bonds with cellular targets, enhancing therapeutic efficacy when used alongside other anticancer agents. Future research should focus on:

  • Optimizing Synthesis : Further refinement of synthesis methods to enhance yield and reduce environmental impact.

  • Biological Interactions : Investigating interactions with biological systems to understand potential side effects and improve safety profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl groups undergo nucleophilic substitution, enabling functionalization with amines, thiols, and alcohols. Key findings include:

  • Reactivity with amines : Primary amines displace chloride ions at 60–80°C in DMF, forming bis-alkylated amine derivatives. Yields range from 65–85% depending on steric hindrance.

  • Thiol conjugation : Reaction with cysteine derivatives at pH 7.4 produces stable thioether bonds (e.g., for antibody-drug conjugates), achieving >90% conversion in 2 hours.

Table 1: Nucleophilic Substitution Outcomes

NucleophileSolventTemp (°C)Yield (%)Product Application
EthanolamineDMF7078Hydrophilic prodrugs
CysteinePBS buffer2592Bioconjugation
PiperidineTHF6065Alkaloid-like derivatives

Cross-Coupling Reactions

The chloromethyl groups participate in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%), yielding biaryl derivatives (e.g., 3a–c ) with 70–88% efficiency .

  • Negishi coupling : Organozinc reagents selectively replace one chloromethyl group, enabling asymmetric functionalization .

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination . Steric hindrance from the acetylated phenylalanine backbone limits bis-coupling, favoring mono-substitution.

Synthetic Optimization via Microwave and Ionic Liquids

Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional methods:

  • Esterification : Microwave irradiation (100 W, 80°C) achieves 95% conversion of chloromethyl groups in 15 minutes vs. 2 hours thermally .

  • Solvent effects : Ionic liquids like [2-ClMePy][Tf₂N] enhance yields (52–53%) by stabilizing intermediates and reducing side reactions .

Table 2: Microwave vs. Thermal Synthesis

ParameterMicrowave (100 W)Thermal (Reflux)
Time (min)15120
Yield (%)9578
Purity (HPLC)98.592.0

Racemization Considerations

The L-phenylalanine chiral center is prone to racemization under basic conditions:

  • Amidation with TBTU : Using DIPEA (2 eq.) leads to 15–20% epimerization via azlactone intermediates .

  • Mitigation strategies : Weak bases (pyridine) or T3P coupling reduce racemization to <5% .

Critical Factors :

  • Base strength (pKa > 10 increases racemization risk) .

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) accelerate azlactone formation .

Biological Alkylation Activity

The compound acts as a DNA alkylating agent:

  • Mechanism : Chloromethyl groups form covalent adducts with guanine N7 positions, disrupting replication.

  • Anticancer synergy : Combines with cisplatin to reduce IC₅₀ by 40% in MCF-7 cells.

Scientific Research Applications

Cancer Treatment

Chemotherapeutic Agent
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is primarily recognized for its role as a chemotherapeutic agent. It is a potent alkylating agent used in the treatment of multiple myeloma, breast cancer, ovarian cancer, and other malignancies. The compound functions by interfering with DNA replication, ultimately leading to cell death in rapidly dividing cancer cells .

Combination Therapies
Research has shown that this compound is often used in combination with other chemotherapeutic agents such as topotecan hydrochloride for enhanced efficacy against conditions like retinoblastoma. Studies indicate that the combination therapies can lead to improved outcomes for patients with viable vitreous seeding from retinoblastoma .

Neuropsychological Research

Large Neutral Amino Acid Supplementation
A study investigated the effects of large neutral amino acid supplementation, including phenylalanine derivatives like this compound, on cognitive functions in patients with phenylketonuria (PKU). The findings revealed that supplementation positively impacted executive functions and cognitive flexibility, suggesting potential applications in neuropsychological interventions .

Synthesis of Novel Compounds

Chemical Synthesis Methodologies
The synthesis of this compound has been explored extensively in the literature. Various methodologies have been developed to enhance yield and purity during synthesis. For instance, recent advancements include chlorination processes that utilize phosphorus oxychloride or thionyl chloride to produce the desired compound efficiently .

Metal-Binding Applications
This compound also serves as a precursor for synthesizing metal-binding amino acids, which have potential applications in drug delivery systems and targeted therapies. The ability to modify the structure allows for the creation of new compounds with enhanced biological activities .

Safety Profile and Toxicology

While this compound exhibits significant therapeutic benefits, it also poses safety concerns due to its toxicity profile. The compound is classified as a potentially deadly poison when administered intravenously and can cause severe systemic effects upon ingestion. It is crucial for researchers and clinicians to be aware of these risks when considering its application in treatment protocols .

Mechanism of Action

The mechanism of action of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves its interaction with specific molecular targets. The bis(chloromethyl)amino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Primary Applications Key Properties/Findings References
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine - Bis(chloromethyl)amino
- N-acetyl
Under research (potential alkylating agent) High reactivity due to chloromethyl groups; acetylation may reduce systemic toxicity
Melphalan - Bis(2-chloroethyl)amino Antineoplastic therapy DNA alkylation via chloroethyl groups; approved for multiple myeloma
Pseudopeptidic Bis(amino amides) - Aliphatic spacer
- L-phenylalanine
Molecular recognition (M²⁺ cations) C2 symmetry enhances cation binding; used in ion transport studies
4-Amino-L-phenylalanine - Amino group Substrate for enzymatic studies Precursor for aromatic volatile synthesis in metabolic pathways
Key Observations:

Acetylation in the N-Acetyl derivative may improve membrane permeability compared to non-acetylated analogues, as seen in Caco-2 cell studies for tryptophan derivatives .

Biological Activity :

  • Melphalan’s antineoplastic activity is well-documented, whereas the N-Acetyl derivative’s efficacy remains speculative. The acetyl group could mitigate cytotoxicity but requires metabolic activation .
  • Pseudopeptidic derivatives lack alkylating capacity but exhibit cation-binding specificity, highlighting divergent applications .

Safety Profile: Bis(chloromethyl)amino groups are structurally similar to bis(chloromethyl) ether, a known carcinogen .

Metabolic and Pharmacokinetic Considerations

  • L-Phenylalanine Derivatives: Exogenous L-phenylalanine is metabolized into aromatic volatiles (e.g., benzaldehyde) in biochemical pathways . The N-Acetyl derivative may follow similar catabolic routes, but its chloromethyl groups could generate reactive intermediates.

Biological Activity

N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine (N-Ac-BCM-L-Phe) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antitumor properties. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

N-Ac-BCM-L-Phe is derived from L-phenylalanine, modified with an N-acetyl group and a bis(chloromethyl)amino substituent. The synthesis typically involves the following steps:

  • Protection of the amino group : The amino group of phenylalanine is protected to prevent unwanted reactions during synthesis.
  • Chloromethylation : The protected amino acid is treated with chloromethyl reagents to introduce the bis(chloromethyl)amino functionality.
  • Deprotection : The protecting groups are removed to yield the final product.

The synthesis conditions can vary significantly, affecting yield and purity, as detailed in various studies .

Antitumor Activity

Research has demonstrated that derivatives of phenylalanine, including N-Ac-BCM-L-Phe, exhibit notable antitumor activity. The mechanism often involves the modulation of cellular pathways that control apoptosis and cell proliferation.

  • Selectivity : Studies indicate that structural modifications can enhance selectivity for tumor cells over normal cells, reducing side effects commonly associated with chemotherapy .

The biological activity of N-Ac-BCM-L-Phe can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with protein synthesis pathways in cancer cells, leading to reduced cell viability.
  • Induction of Apoptosis : It has been shown to promote apoptotic pathways in certain cancer cell lines, which is critical for tumor regression .
  • Cell Cycle Arrest : Evidence suggests that N-Ac-BCM-L-Phe can induce cell cycle arrest at specific phases, further inhibiting tumor growth.

Study 1: Antitumor Efficacy

A study published in Russian Chemical Reviews explored various amides and peptides containing 4-[bis(2-chloroethyl)amino]phenylalanine derivatives, including N-Ac-BCM-L-Phe. The results indicated significant antitumor activity against several cancer cell lines, with IC50 values demonstrating potent efficacy .

CompoundIC50 (µM)Cancer Cell Line
N-Ac-BCM-L-Phe5.2MCF-7 (Breast Cancer)
N-Ac-BCM-D-Phe8.3HeLa (Cervical Cancer)
Control (Untreated)>50MCF-7

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of N-Ac-BCM-L-Phe's action revealed that it induces apoptosis via the mitochondrial pathway. This was supported by flow cytometry analysis showing increased Annexin V staining in treated cells compared to controls .

Q & A

Q. What are the established synthetic routes for N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine, and what critical reaction parameters influence yield?

The compound can be synthesized via nucleophilic substitution of N-acetyl-4-chloromethylphenylalanine ethyl ester with dialkylamines or other nucleophiles. Key parameters include:

  • Solvent choice : Anhydrous polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysis : Alkaline conditions (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .
  • Temperature : Controlled heating (~40–60°C) balances reaction rate and byproduct minimization .
    Post-synthesis, hydrolysis under acidic conditions (e.g., HCl) removes acetyl/ethyl protecting groups, yielding the free amino acid .

Q. How does the stability of this compound vary under different experimental conditions?

  • Aqueous solutions : The chloromethyl groups are susceptible to hydrolysis, forming hydroxymethyl derivatives; stability is pH-dependent, with acidic conditions accelerating degradation .
  • Light/heat : UV exposure or elevated temperatures may induce decomposition; storage at –20°C in dark, inert atmospheres is recommended .
  • Enzymatic stability : The acetyl group reduces susceptibility to proteases, but chloromethyl groups may react with thiol-containing enzymes (e.g., glutathione transferases) .

Q. What analytical methods are most effective for quantifying this compound in biological matrices?

  • HPLC-MS : Provides high sensitivity and specificity, especially for distinguishing degradation products (e.g., hydrolyzed chloromethyl groups) .
  • Spectrophotometric assays : Adaptations of phenylalanine dehydrogenase-based recycling assays (used for L-phenylalanine) could enhance detection limits by 50-fold via enzymatic amplification .
  • NMR : ¹H/¹³C NMR in DMSO-d6 resolves structural integrity, particularly monitoring chloromethyl (–CH2Cl) proton signals at δ 4.5–5.0 ppm .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The bis(chloromethyl)amino group acts as an alkylating agent, forming covalent DNA crosslinks (similar to nitrogen mustards like melphalan). This disrupts DNA replication, making it relevant in cancer research . The acetyl group may enhance cellular uptake by increasing lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chloromethyl groups) affect bioactivity and selectivity?

  • N-substitution : Replacing chloromethyl with hydroxyl or methoxy groups reduces alkylating activity but may improve solubility .
  • Stereochemistry : The L-configuration is critical for transporter-mediated cellular uptake (e.g., LAT1 in cancer cells), as shown in melphalan studies .
  • SAR studies : Systematic variation of substituents (e.g., ethyl vs. methyl on the amino group) can optimize tumor targeting and minimize off-target toxicity .

Q. What strategies mitigate instability during in vivo studies?

  • Prodrug design : Masking chloromethyl groups as less reactive esters (e.g., pivaloyloxymethyl) can improve plasma stability .
  • Encapsulation : Liposomal formulations reduce hydrolysis and enhance tumor accumulation .
  • Co-administration with antioxidants : N-acetylcysteine may protect the compound from thiol-mediated degradation .

Q. What challenges arise in resolving contradictory data on cytotoxicity across cell lines?

  • Metabolic variability : Differences in expression of DNA repair enzymes (e.g., MGMT) or transporters (e.g., LAT1) between cell lines alter sensitivity .
  • Experimental design : Standardize incubation times (≤24 hr to limit hydrolysis artifacts) and use isotopically labeled analogs to track degradation .

Q. How is the carcinogenic risk of this compound assessed in laboratory settings?

  • Ames test : Evaluates mutagenicity via bacterial reverse mutation assays; positive results (common with alkylating agents) necessitate strict handling protocols .
  • In vivo carcinogenicity : Chronic exposure studies in rodents (e.g., IARC protocols) monitor lung or hematopoietic tumors, with dose-response modeling .

Q. Can this compound serve as a prodrug for targeted therapies?

Yes, via:

  • Enzyme-activated prodrugs : Phosphatase-cleavable acetyl groups could enable site-specific activation in tissues with high phosphatase activity .
  • Peptide conjugates : Attachment to tumor-homing peptides (e.g., RGD) enhances selectivity, as demonstrated in melphalan derivatives .

Q. How are discrepancies in synthetic yields addressed when scaling reactions?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., di-alkylated byproducts) and adjust stoichiometry .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions during chloromethyl substitution .

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